molecular formula C7H11ClO4S B1379222 Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate CAS No. 1461708-73-5

Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate

Cat. No. B1379222
CAS RN: 1461708-73-5
M. Wt: 226.68 g/mol
InChI Key: BYWDRAZULDGCEA-UHFFFAOYSA-N
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Description

Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate is a chemical compound with the CAS Number: 1461708-73-5 . It has a molecular weight of 226.68 and its IUPAC name is ethyl 2-(1-(chlorosulfonyl)cyclopropyl)acetate . The compound is typically stored at temperatures below -10°C .


Molecular Structure Analysis

The molecular formula of Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate is C7H11ClO4S . The InChI Code is 1S/C7H11ClO4S/c1-2-12-6(9)5-7(3-4-7)13(8,10)11/h2-5H2,1H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Novel Synthesis Techniques : Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate is synthesized using various innovative techniques. For instance, the synthesis of substituted cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones has been developed, offering a convenient preparation method (Nongkhlaw et al., 2005).

  • Development of Bromophenol Derivatives : This compound plays a role in the synthesis of bromophenol derivatives with a cyclopropyl moiety, which are effective inhibitors of specific enzymes. These derivatives have potential applications in treating diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

  • Catalytic Reduction Studies : Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate is also studied in the context of catalytic reduction. For example, its reduction by cobalt(I) salophen has been explored, leading to the formation of various products including ethyl acetate and ethanol (Moad et al., 2002).

  • Cyclopropanation Reactions : The compound is used in cyclopropanation reactions. For instance, it is involved in the stereoselective cyclopropanation of various substrates, highlighting its significance in organic synthesis (Ma et al., 2000).

Applications in Drug Development

  • Development of Antagonists : It has been used in the synthesis of potent histamine H3 receptor antagonists. These compounds are of interest in pharmaceutical research for their potential therapeutic applications (Watanabe et al., 2010).

  • Synthesis of Antidiabetic Agents : This chemical is instrumental in synthesizing specific antidiabetic agents, such as ethyl 2-(2,3,4-trimethoxy-6-octanoylphenyl)acetate, demonstrating its relevance in medicinal chemistry (Sun et al., 2017).

Structural and Conformational Analysis

  • Crystal Structure Determination : Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate has been used in studies determining the crystal structures of related compounds, which is crucial for understanding their chemical properties and potential applications (Ozbey et al., 2001).

  • Conformational Studies of Compounds : The compound is also significant in exploring the conformational aspects of cyclopropane-containing molecules, which is essential for understanding their reactivity and potential applications in various fields (Watanabe et al., 2010).

Safety and Hazards

The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314 and H335, indicating that it can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(1-chlorosulfonylcyclopropyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-2-12-6(9)5-7(3-4-7)13(8,10)11/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWDRAZULDGCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[1-(chlorosulfonyl)cyclopropyl]acetate
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